4-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(4-((2,6-Dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, a benzoyl group, and a morpholino sulfonyl moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where the quinoxaline core reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Morpholino Sulfonyl Group: The final step involves the sulfonylation of the benzoyl group with 2,6-dimethylmorpholine and a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound’s potential as a pharmacophore is of significant interest. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Medicine
In medicine, the compound’s ability to modulate specific molecular pathways could lead to the development of new therapeutic agents. Its interactions with enzymes and receptors are being explored to understand its potential efficacy and safety profiles.
Industry
Industrially, the compound could be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of 4-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, potentially disrupting replication and transcription processes. The benzoyl and morpholino sulfonyl groups may interact with enzymes, inhibiting their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Dimethylmorpholino)sulfonylbenzoic acid: Shares the morpholino sulfonyl and benzoyl groups but lacks the quinoxaline core.
3,4-Dihydroquinoxalin-2(1H)-one: Contains the quinoxaline core but lacks the benzoyl and morpholino sulfonyl groups.
N-(2,6-Dimethylmorpholino)sulfonylbenzamide: Similar sulfonyl and benzoyl groups but with different core structures.
Uniqueness
The uniqueness of 4-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one lies in its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-14-11-23(12-15(2)29-14)30(27,28)17-9-7-16(8-10-17)21(26)24-13-20(25)22-18-5-3-4-6-19(18)24/h3-10,14-15H,11-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHUHZCMTNEZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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